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This guide provides a detailed, data-driven comparison of the clinical efficacy and mechanisms

of action of fevipiprant and montelukast in the treatment of allergic asthma. While montelukast

is an established therapeutic, fevipiprant, a once-promising investigational drug, ultimately

failed to demonstrate sufficient clinical benefit in Phase III trials, leading to the discontinuation

of its development for asthma.[1][2] This comparison serves as a valuable case study in

asthma drug development, highlighting the complexities of targeting inflammatory pathways.

Executive Summary
Montelukast, a leukotriene receptor antagonist, is an approved treatment for asthma and

allergic rhinitis, demonstrating consistent efficacy in improving lung function and reducing

symptoms.[3][4][5] Fevipiprant, a selective prostaglandin D2 receptor 2 (DP2 or CRTH2)

antagonist, showed initial promise in Phase II trials by reducing airway eosinophilia, a key

marker of inflammation in allergic asthma. However, subsequent large-scale Phase III trials

(LUSTER-1, LUSTER-2, ZEAL-1, and ZEAL-2) did not meet their primary endpoints for

reducing asthma exacerbations or significantly improving lung function compared to placebo.
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The distinct mechanisms of action of fevipiprant and montelukast underscore the multifaceted

nature of asthmatic inflammation.

Fevipiprant acts as a competitive antagonist of the prostaglandin D2 (PGD2) receptor 2, also

known as CRTH2. This receptor is primarily expressed on type 2 innate lymphoid cells (ILC2s),

T helper 2 (Th2) cells, and eosinophils. By blocking the binding of PGD2 to this receptor,

fevipiprant was designed to inhibit the recruitment and activation of these key inflammatory

cells, thereby reducing the type 2 inflammation characteristic of allergic asthma.

Montelukast, on the other hand, is a cysteinyl leukotriene receptor 1 (CysLT1) antagonist.

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators released

from mast cells and eosinophils. They induce bronchoconstriction, increase mucus secretion,

and enhance vascular permeability. By blocking the CysLT1 receptor, montelukast effectively

counteracts these effects, leading to bronchodilation and a reduction in inflammatory

processes.
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Figure 1: Signaling pathways of fevipiprant and montelukast. (Max Width: 760px)

Comparative Efficacy: Clinical Trial Data
A key head-to-head comparison of fevipiprant and montelukast was conducted in a Phase IIb

clinical trial. While this study showed some positive signals for fevipiprant, the subsequent
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Phase III trials failed to confirm a clinically meaningful benefit.

Phase IIb Dose-Ranging Study (Bateman et al., 2017)
This randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of

various doses of fevipiprant compared to montelukast and placebo in patients with allergic

asthma inadequately controlled on low-dose inhaled corticosteroids (ICS).

Experimental Protocol:

Participants: 1058 adult patients with allergic asthma.

Interventions:

Fevipiprant: Multiple once-daily (1 mg to 450 mg) and twice-daily (2 mg to 150 mg) doses

(n=782).

Montelukast: 10 mg once daily (n=139).

Placebo (n=137).

Background Therapy: All patients received budesonide 200 µg twice daily.

Duration: 12 weeks.

Primary Endpoint: Change from baseline in pre-dose forced expiratory volume in 1 second

(FEV1) at week 12.

Results Summary:
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Outcome Measure
Fevipiprant
(Optimal Dose: 150
mg total daily)

Montelukast (10
mg)

Placebo

Change in Pre-Dose

FEV1 at Week 12

Statistically significant

improvement

(p=0.0035). Maximum

model-averaged

difference to placebo

of 0.112 L.

Statistically significant

improvement.
-

Asthma Symptom

Control

No improvement

observed.

Not explicitly stated as

a primary outcome in

this study.

-

Safety and Tolerability

Well-tolerated, with

adverse events similar

to placebo.

Well-tolerated. -

Table 1: Key Efficacy and Safety Outcomes from the Phase IIb Comparative Trial.
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Figure 2: Experimental workflow of the Phase IIb comparative trial. (Max Width: 760px)

Phase III Trials (LUSTER-1 & LUSTER-2) and
Discontinuation
Despite the promising Phase IIb results, the larger and longer-term Phase III LUSTER trials did

not demonstrate a clinically meaningful benefit for fevipiprant in patients with moderate-to-

severe asthma.

Experimental Protocol (LUSTER-1 & LUSTER-2):

Participants: 894 (LUSTER-1) and 877 (LUSTER-2) patients with inadequately controlled

moderate-to-severe asthma.

Interventions:
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Fevipiprant 150 mg once daily.

Fevipiprant 450 mg once daily.

Placebo.

Duration: 52 weeks.

Primary Endpoint: Annualized rate of moderate-to-severe asthma exacerbations.

Results Summary:

Outcome Measure
Fevipiprant (150 mg & 450
mg)

Placebo

Annualized Rate of Moderate-

to-Severe Exacerbations

Did not meet the clinically

relevant threshold for reduction

compared to placebo. Modest,

non-statistically significant

reductions were observed.

-

Lung Function, Asthma

Control, and Quality of Life
No significant improvements. -

Safety and Tolerability

Generally well-tolerated, with

adverse events comparable to

placebo.

-

Table 2: Key Outcomes from the Phase III LUSTER Trials.

The failure of the Phase III trials led Novartis to discontinue the development of fevipiprant for

asthma, concluding that the DP2 pathway, while mechanistically plausible, may not be a

sufficiently impactful target for broad asthma therapy.

Montelukast: An Established Efficacy Profile
In contrast to fevipiprant, montelukast has a well-documented history of efficacy and safety in

the management of asthma. Numerous clinical trials have demonstrated its ability to:
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Improve FEV1 and other measures of lung function.

Reduce daytime and nighttime asthma symptoms.

Decrease the need for rescue beta-agonist use.

Lessen the frequency of asthma exacerbations.

It is considered an effective monotherapy for mild persistent asthma and a useful add-on

therapy for patients whose symptoms are not adequately controlled by inhaled corticosteroids.

Conclusion
The comparative analysis of fevipiprant and montelukast offers critical insights for the drug

development community. While both oral medications target distinct inflammatory pathways in

allergic asthma, only montelukast has demonstrated consistent and clinically meaningful

efficacy, solidifying its role in asthma management. The fevipiprant development program,

despite a strong mechanistic rationale and promising early-phase data, ultimately highlights the

challenge of translating preclinical and Phase II findings into Phase III success. The

discrepancy between fevipiprant's potent anti-eosinophilic effect and its lack of significant

clinical benefit in broader asthma outcomes underscores the complexity of asthma

pathophysiology and the need for validated biomarkers to identify patient populations most

likely to respond to targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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